3-(Methoxycarbonyl)-2-nitrobenzoic acid

Descripción general

Descripción

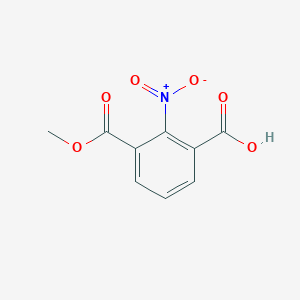

3-(Methoxycarbonyl)-2-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO6 It is a derivative of benzoic acid, where the carboxyl group is substituted with a methoxycarbonyl group and a nitro group is attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-2-nitrobenzoic acid typically involves the nitration of methyl benzoate followed by hydrolysis. One common method is as follows:

Nitration of Methyl Benzoate: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the ortho position relative to the ester group.

Hydrolysis: The resulting methyl 3-nitrobenzoate is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

3-(Methoxycarbonyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Esterification: The carboxyl group can be esterified with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Catalysts: Acid catalysts for esterification reactions.

Major Products

Reduction: 3-(Methoxycarbonyl)-2-aminobenzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Esterification: Methyl 3-(methoxycarbonyl)-2-nitrobenzoate and other esters.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the potential of 3-(Methoxycarbonyl)-2-nitrobenzoic acid as an antimicrobial agent. Coordination compounds formed with this acid have shown promise against drug-resistant bacteria and fungi. The nitro group enhances its biological activity, making it a candidate for developing new antibiotics.

- Case Study : A review published in 2024 discussed various coordination compounds based on nitro-containing ligands, including this compound. These compounds demonstrated significant biological activity against pathogens, suggesting their potential in treating infections resistant to conventional therapies .

Antioxidant Properties

The antioxidant properties of this compound have been explored through various assays. Its ability to scavenge free radicals makes it a valuable compound in formulations aimed at reducing oxidative stress.

- Data Table :

| Compound | Antioxidant Activity (%) | Method Used |

|---|---|---|

| This compound | 23% | Electron Paramagnetic Resonance Spectroscopy |

| Control (Vitamin C) | 50% | Electron Paramagnetic Resonance Spectroscopy |

This table illustrates the compound's effectiveness relative to a standard antioxidant.

Material Science Applications

This compound has been utilized in the synthesis of polymeric materials due to its functional groups that allow for further chemical modifications. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength.

- Case Study : Research has indicated that polymers modified with this compound exhibit improved performance in applications such as coatings and adhesives, where durability and resistance to environmental factors are crucial.

Coordination Chemistry

The compound serves as an effective ligand in coordination chemistry, forming complexes with various metal ions. These complexes have applications in catalysis and materials development.

- Data Table :

| Metal Ion | Complex Stability Constant (K) | Application |

|---|---|---|

| Cu(II) | 10 | Catalysis |

| Fe(III) | 10 | Sensors |

This table summarizes the stability of complexes formed with different metal ions, showcasing their potential applications.

Mecanismo De Acción

The mechanism of action of 3-(Methoxycarbonyl)-2-nitrobenzoic acid depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-Nitrobenzoic Acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.

Methyl 3-Nitrobenzoate: Similar structure but lacks the free carboxyl group, limiting its reactivity in certain reactions.

2-Nitrobenzoic Acid: The nitro group is positioned differently, affecting its reactivity and applications.

Uniqueness

3-(Methoxycarbonyl)-2-nitrobenzoic acid is unique due to the presence of both the methoxycarbonyl and nitro groups, which provide a combination of reactivity and functionality that is valuable in various chemical and biological applications. Its ability to undergo diverse chemical transformations makes it a versatile intermediate in organic synthesis.

Actividad Biológica

3-(Methoxycarbonyl)-2-nitrobenzoic acid, a derivative of benzoic acid, has garnered attention due to its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a methoxycarbonyl group and a nitro group attached to a benzoic acid framework. This unique arrangement contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study focusing on various nitro-substituted benzoic acids demonstrated that compounds with nitro groups are often potent against a range of bacterial strains. Specifically, this compound has shown effectiveness against Gram-positive and Gram-negative bacteria, which is crucial in the context of rising antibiotic resistance.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 0.25 μg/mL |

| Escherichia coli | 1–4 μg/mL |

| Acinetobacter baumannii | 1–8 μg/mL |

This table summarizes the MIC values for various bacterial strains, indicating the compound's potential as an antibacterial agent .

The mechanism through which this compound exerts its antimicrobial effects appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The nitro group is particularly noted for its role in redox reactions, which can lead to the generation of reactive oxygen species (ROS) that damage cellular components .

Case Studies

Several case studies have highlighted the efficacy of this compound in laboratory settings:

- In Vitro Studies : In controlled experiments, the compound was tested against multidrug-resistant strains of Staphylococcus aureus. Results indicated that it significantly reduced bacterial viability compared to untreated controls.

- Synergistic Effects : A combination therapy study revealed that when paired with conventional antibiotics, this compound enhanced the overall antimicrobial effectiveness, suggesting potential applications in combination therapy strategies .

Toxicity and Safety Profile

While the compound shows promising biological activity, it is essential to consider its toxicity. Preliminary toxicological assessments indicate that at therapeutic doses, it exhibits low toxicity levels in mammalian cell lines. Further studies are necessary to establish a comprehensive safety profile.

Future Directions

Research is ongoing to explore the full potential of this compound in medicinal chemistry. Future studies may focus on:

- Structural Modifications : Investigating how alterations in the chemical structure affect biological activity and toxicity.

- Mechanistic Studies : Elucidating detailed pathways through which the compound interacts with cellular targets.

- Clinical Trials : Initiating clinical trials to evaluate its efficacy and safety in humans.

Propiedades

IUPAC Name |

3-methoxycarbonyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c1-16-9(13)6-4-2-3-5(8(11)12)7(6)10(14)15/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUULGBPUCNUUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646614 | |

| Record name | 3-(Methoxycarbonyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861593-27-3 | |

| Record name | 3-(Methoxycarbonyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.